molecular formula C24H24N2O5 B11076225 3,5-dimethoxy-N-{2-[(2-phenoxyethyl)carbamoyl]phenyl}benzamide

3,5-dimethoxy-N-{2-[(2-phenoxyethyl)carbamoyl]phenyl}benzamide

Cat. No.: B11076225
M. Wt: 420.5 g/mol
InChI Key: CCIXEAUGCFXGDP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3,5-dimethoxy-N-{2-[(2-phenoxyethyl)carbamoyl]phenyl}benzamide typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules. The reaction conditions often involve the use of palladium catalysts and boron reagents under an inert atmosphere .

Chemical Reactions Analysis

3,5-dimethoxy-N-{2-[(2-phenoxyethyl)carbamoyl]phenyl}benzamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3,5-dimethoxy-N-{2-[(2-phenoxyethyl)carbamoyl]phenyl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-{2-[(2-phenoxyethyl)carbamoyl]phenyl}benzamide involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions . The antibacterial activity is likely due to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .

Comparison with Similar Compounds

3,5-dimethoxy-N-{2-[(2-phenoxyethyl)carbamoyl]phenyl}benzamide can be compared with other benzamide derivatives such as:

The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C24H24N2O5

Molecular Weight

420.5 g/mol

IUPAC Name

3,5-dimethoxy-N-[2-(2-phenoxyethylcarbamoyl)phenyl]benzamide

InChI

InChI=1S/C24H24N2O5/c1-29-19-14-17(15-20(16-19)30-2)23(27)26-22-11-7-6-10-21(22)24(28)25-12-13-31-18-8-4-3-5-9-18/h3-11,14-16H,12-13H2,1-2H3,(H,25,28)(H,26,27)

InChI Key

CCIXEAUGCFXGDP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)NCCOC3=CC=CC=C3)OC

Origin of Product

United States

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